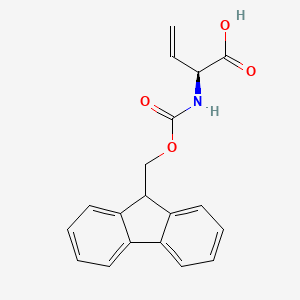

Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH)

Description

The exact mass of the compound Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) is 323.11575802 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYFUFWCJIKRCS-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fmoc-L-Vinylglycine, also known as Fmoc-L-Gly(Vinyl)-OH or Fmoc-L-Vinylgly-OH, is primarily used as a protecting group for amines in organic synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Mode of Action

The Fmoc group acts as a base-labile protecting group. It is introduced to the amine group through a reaction with Fmoc-Cl. The Fmoc group can be rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread.

Pharmacokinetics

It is known that the compound has a molecular weight of 32334 and is stored at temperatures between 2 - 8 °C.

Result of Action

The primary result of the action of Fmoc-L-Vinylglycine is the protection of amines during peptide synthesis. This allows for the creation of complex peptides without unwanted side reactions.

Action Environment

The action of Fmoc-L-Vinylglycine is influenced by environmental factors such as pH and temperature. For example, the Fmoc group is base-labile, meaning it can be removed rapidly in a basic environment. Additionally, the compound exhibits temperature sensitivity, with storage recommended at temperatures between 2 - 8 °C.

Biochemical Analysis

Biochemical Properties

Fmoc-L-Vinylglycine is a derivative of the amino acid glycine, with a vinyl group attached. The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Cellular Effects

Fmoc-dipeptides, a class of short aromatic peptides featuring eminent supramolecular self-assembly due to the aromaticity of the Fmoc group, have been shown to have effects on cell proliferation.

Molecular Mechanism

The Fmoc group in Fmoc-L-Vinylglycine is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Temporal Effects in Laboratory Settings

Fmoc-dipeptides have been shown to exhibit pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier.

Biological Activity

Alternative Substrate for ACC Synthase

Fmoc-L-Vinylglycine has been shown to act primarily as an alternative substrate for the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase . The compound undergoes a deaminase reaction catalyzed by ACC synthase, resulting in the production of α-ketobutyrate and ammonia. The kinetic parameters of this reaction are as follows:

| Parameter | Value |

|---|---|

| k(cat) | 1.8 s^-1^ |

| K(m) | 1.4 mM |

| k(cat)/K(m) | 1300 M^-1^ s^-1^ |

It's noteworthy that the catalytic efficiency (k(cat)/K(m)) of Fmoc-L-Vinylglycine as a substrate for ACC synthase is only 0.17% of the enzyme's efficiency with its preferred substrate, S-adenosyl-L-methionine .

The catalytic mechanism involves the formation of a quinonoid intermediate with a maximum absorption (λ(max)) at 530 nm. This intermediate must then rearrange to a 2-aminocrotonate aldimine to yield the final products . The enzyme-L-VG complex partitions to products 500 times for every inactivation event, indicating that while it can act as an inhibitor, its primary role is that of an alternative substrate .

Inhibitory Activity

While Fmoc-L-Vinylglycine has been reported to act as a mechanism-based inhibitor of ACC synthase and other pyridoxal phosphate-dependent enzymes, recent research suggests that this inhibitory activity is secondary to its role as an alternative substrate . The compound's ability to act as both substrate and inhibitor makes it a valuable tool for studying enzyme mechanisms and developing potential enzyme modulators.

Applications in Peptide Synthesis

Fmoc-L-Vinylglycine plays a crucial role in peptide synthesis, particularly in the development of novel peptide-based materials and bioactive compounds.

Supramolecular Gel Formation

Fmoc-protected amino acids, including Fmoc-L-Vinylglycine, have emerged as excellent building blocks for the development of self-assembled functional structures . These structures can form supramolecular hydrogels with interesting properties:

- Reversible network formation

- Self-healing properties

- pH-controlled gelation

- High thermal stability

- Thixotropic properties

- Potential for drug delivery applications

Antibacterial Activity

While not specific to Fmoc-L-Vinylglycine, it's worth noting that some Fmoc-protected amino acids, such as Fmoc-Lys-Fmoc, have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential applications for Fmoc-protected amino acids in developing new antimicrobial materials.

Research Implications

The unique properties of Fmoc-L-Vinylglycine make it a valuable tool in various areas of biochemical research:

- Enzyme Mechanism Studies: Its dual role as substrate and inhibitor allows for detailed investigation of enzyme mechanisms, particularly for pyridoxal phosphate-dependent enzymes .

- Peptide Design: The compound's ability to participate in supramolecular assembly processes makes it useful in designing novel peptide-based materials with tailored properties .

- Biocompatible Reactions: The vinyl group in Fmoc-L-Vinylglycine can participate in biocompatible reactions, such as ring-closing metathesis, allowing for the generation of novel amino acid derivatives in biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.